molecular formula C13H22F2N2O2 B1398015 tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate CAS No. 1257293-84-7

tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate

Cat. No. B1398015
M. Wt: 276.32 g/mol
InChI Key: VSPPNZHFLNKLCC-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H22F2N2O2 . It has a molecular weight of 276.32 . This compound is used in various chemical reactions and has a unique three-dimensional profile due to its underlying structure .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate” consists of a piperidyl group and an azetidine group, both of which are part of a larger carbon-based structure . The presence of two fluorine atoms contributes to the compound’s unique properties .


Physical And Chemical Properties Analysis

“tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate” has a molecular weight of 276.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, facilitating the asymmetric synthesis of structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are crucial motifs in many natural products and therapeutically relevant compounds, highlighting the significance of tert-butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate in medicinal chemistry and drug design (Philip, Radhika, Saranya, & Anilkumar, 2020).

Synthetic Routes of Pharmaceuticals

The compound has also been implicated in the synthesis of vandetanib, a therapeutic agent, where it is used in a complex synthetic pathway involving various steps such as substitution, deprotection, and methylation. This illustrates its utility in developing scalable and commercially viable synthetic routes for pharmaceuticals, providing a foundation for industrial production (Mi, 2015).

Environmental Impact and Degradation

Research has explored the environmental occurrence, fate, and potential degradation pathways of compounds containing tert-butyl groups, including tert-butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate. The studies focus on their presence in various environmental matrices and the potential for microbial degradation, highlighting the environmental relevance and the need for understanding the ecological impact of such chemicals (Liu & Mejia Avendaño, 2013).

Advanced Material Synthesis

The unique chemical structure of tert-butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate contributes to the development of advanced materials. For example, its derivatives have been used in synthesizing polymer membranes for fuel purification, demonstrating its versatility beyond pharmaceutical applications and into materials science, particularly in creating membranes with optimal transport properties for the separation of organic mixtures (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).

properties

IUPAC Name

tert-butyl 3-(4,4-difluoropiperidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-8-10(9-17)16-6-4-13(14,15)5-7-16/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPPNZHFLNKLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 3-oxoazetidine-1-carboxylic acid tert-butyl ester (0.51 g, 3 mmol), 4,4-difluoropiperidine hydrochloride (0.71 g, 4.5 mmol) and 4 A molecular sieves (0.8 g) in DCE (8 mL). The reaction mixture was stirred for 7 h at room temperature. Sodium triacetoxyborohydride (1.27 g, 6 mmol) was added and the reaction mixture was stirred for 18 h at room temperature. The suspension was filtered through Celite and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (Si—PPC, EtOAc: cyclohexane, gradient 0:100 to 75:25) to give 3-(4,4-Difluoropiperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a yellow oil (0.69 g, 83%). 1H NMR (CDCl3, 400 MHz) δ 3.94 (dd, J=8.7, 7.1 Hz, 2H); 3.78 (dd, J=8.7, 5.3 Hz, 2H); 3.17-3.10 (m, 1H); 2.45-2.41 (m, 4H); 2.10-1.94 (m, 4H); 1.43 (s, 9H).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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